molecular formula C21H25N5O4S B2883353 (1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone CAS No. 1021215-58-6

(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B2883353
CAS No.: 1021215-58-6
M. Wt: 443.52
InChI Key: YTBVKVFHGQHEHS-UHFFFAOYSA-N
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Description

(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H25N5O4S and its molecular weight is 443.52. The purity is usually 95%.
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Biological Activity

The compound (1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone is a complex organic molecule that integrates multiple functional groups known for their diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Overview

The compound features several notable structural components:

  • Tetrahydrothiophene moiety : Known for its potential antimicrobial and anticancer properties.
  • Furan ring : Associated with anti-inflammatory and antioxidant activities.
  • Pyrazolo[3,4-b]pyridine core : Exhibits various biological activities including antiviral and anticancer effects.
  • Methylpiperazine group : Enhances solubility and bioavailability.

Biological Activities

Preliminary studies indicate that this compound may exhibit significant biological activities:

Anticancer Activity

Research has shown that pyrazolo[3,4-b]pyridine derivatives can act as modulators of various signaling pathways involved in cancer progression. For instance, compounds with similar structures have demonstrated efficacy as inhibitors of kinases involved in tumor growth and metastasis .

Antimicrobial Properties

Compounds incorporating thiophene structures have been reported to possess antimicrobial activity. The unique combination of functional groups in this compound may contribute to enhanced antibacterial and antifungal effects .

Anti-inflammatory Effects

The presence of furan rings is often linked to anti-inflammatory properties. Studies suggest that derivatives containing furan can inhibit pro-inflammatory cytokines, which may be beneficial in treating conditions like arthritis and other inflammatory diseases .

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Potential mechanisms include:

  • Inhibition of kinase activity : Similar compounds have been shown to inhibit kinases such as JAK1 and GSK3, which are critical in cancer cell signaling pathways .
  • Interaction with DNA/RNA : Some derivatives may bind to nucleic acids, disrupting replication or transcription processes in pathogens or cancer cells .

Case Studies and Research Findings

StudyFindings
In vitro studies on pyrazolo derivatives Demonstrated anticancer effects against various cell lines; IC50 values indicated potent activity at low concentrations .
Antimicrobial assays Showed significant inhibition of bacterial growth; compounds with thiophene rings displayed the highest activity .
Anti-inflammatory assays Compounds were effective in reducing cytokine levels in cell cultures, suggesting potential for treating inflammatory diseases .

Synthesis and Optimization

The synthesis of this compound involves multiple steps that require careful optimization to enhance yield and purity. Common methods include:

  • Formation of the tetrahydrothiophene ring .
  • Introduction of the furan moiety through electrophilic substitution .
  • Construction of the pyrazolo[3,4-b]pyridine core via cyclization reactions .

These synthetic pathways are crucial for producing compounds with desired biological activities efficiently.

Properties

IUPAC Name

[1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridin-4-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4S/c1-14-19-16(21(27)25-8-6-24(2)7-9-25)12-17(18-4-3-10-30-18)22-20(19)26(23-14)15-5-11-31(28,29)13-15/h3-4,10,12,15H,5-9,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBVKVFHGQHEHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)N4CCN(CC4)C)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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